molecular formula C9H17NO B1317368 N-(1-methylcyclohexyl)acetamide CAS No. 29138-63-4

N-(1-methylcyclohexyl)acetamide

Cat. No.: B1317368
CAS No.: 29138-63-4
M. Wt: 155.24 g/mol
InChI Key: ZXNNVOLXHKFKMT-UHFFFAOYSA-N
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Description

N-(1-methylcyclohexyl)acetamide is a chemical compound with the molecular formula C9H17NO. It belongs to the class of amides and is characterized by the presence of a cyclohexyl ring substituted with a methyl group and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

N-(1-methylcyclohexyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-methylcyclohexyl)acetamide can be synthesized through the reaction of 1-methylcyclohexylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine reacting with the acetic anhydride to form the acetamide. The reaction can be represented as follows: [ \text{C}7\text{H}{15}\text{NH}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}9\text{H}{17}\text{NO} + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylcyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism of action of N-(1-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylcyclohexyl)acetamide
  • N-(3-methylcyclohexyl)acetamide
  • N-(4-methylcyclohexyl)acetamide

Uniqueness

N-(1-methylcyclohexyl)acetamide is unique due to the position of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

N-(1-methylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(11)10-9(2)6-4-3-5-7-9/h3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNNVOLXHKFKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586383
Record name N-(1-Methylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29138-63-4
Record name N-(1-Methylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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